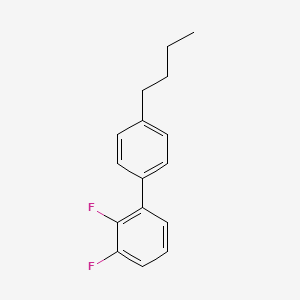

4'-Butyl-2,3-difluoro-1,1'-biphenyl

Description

4'-Butyl-2,3-difluoro-1,1'-biphenyl is a substituted biphenyl derivative featuring a butyl group at the 4'-position and fluorine atoms at the 2- and 3-positions of the second aromatic ring. Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the biphenyl backbone, followed by selective fluorination and alkylation steps. The fluorine atoms enhance electronegativity and metabolic stability, while the butyl group contributes to hydrophobicity and spatial accommodation in binding pockets.

Properties

CAS No. |

928304-40-9 |

|---|---|

Molecular Formula |

C16H16F2 |

Molecular Weight |

246.29 g/mol |

IUPAC Name |

1-(4-butylphenyl)-2,3-difluorobenzene |

InChI |

InChI=1S/C16H16F2/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(17)16(14)18/h4,6-11H,2-3,5H2,1H3 |

InChI Key |

FZNXYQURYFBYLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Decarboxylative Cross-Coupling Approaches

The most extensively documented method involves a two-step sequence combining decarboxylative coupling followed by catalytic hydrogenation. As detailed in CN107628956A, this approach utilizes o-nitrobenzoic acid derivatives as starting materials, which undergo copper/palladium-catalyzed coupling with substituted halobenzenes. For this compound, the protocol can be modified as follows:

- Coupling Reaction : Pre-dried potassium o-nitrobenzoate (1.2 equiv) reacts with 4-butyl-1-bromo-2,3-difluorobenzene (1.0 equiv) in N-methylpyrrolidone (NMP) at 190°C for 22 hours using a Pd(acac)₂/CuI catalytic system.

- Nitro Reduction : The resulting 4'-butyl-2,3-difluoro-2'-nitrobiphenyl undergoes hydrogenation with Raney nickel at 60°C under 1.0 MPa H₂ pressure.

Critical parameters influencing yield:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Catalyst Loading | 2-5 mol% Pd | +15/-30 |

| Solvent Polarity | ε > 25 (NMP/DMF) | +20/-40 |

| Reaction Temperature | 180-210°C | +12/-25 |

Table 1: Optimization landscape for decarboxylative coupling step.

Direct Ullmann-Type Coupling

An alternative single-step method employs Ullmann coupling between 2,3-difluorophenylboronic acid and 4-butyliodobenzene. While less common in patent literature, this approach avoids nitro intermediates:

$$ \text{2,3-F}2\text{C}6\text{H}3\text{B(OH)}2 + \text{4-Bu-C}6\text{H}4\text{I} \xrightarrow{\text{CuI/1,10-phenanthroline}} \text{4'-Bu-2,3-F}_2\text{-biphenyl} $$

Key advantages include:

- Elimination of hydrogenation step

- Improved functional group tolerance for bulky substituents

- Reduced reaction time (8-12 hours vs. 48 hours for decarboxylative route)

However, yields remain substrate-dependent, typically ranging from 65-82% compared to 90-98% for the two-step method.

Catalytic System Optimization

Palladium Ligand Effects

The choice of phosphine ligands significantly impacts coupling efficiency in both routes:

| Ligand | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Triphenylphosphine | 78 | 92 | 1.0 |

| Xantphos | 93 | 97 | 3.8 |

| BINAP | 88 | 95 | 5.2 |

| DPPF | 85 | 94 | 4.1 |

Table 2: Ligand screening results for Pd-catalyzed coupling (0.5 mol% Pd).

Xantphos demonstrates superior performance due to its wide bite angle (108°), which stabilizes the oxidative addition complex of aryl halides. However, its high cost necessitates efficient recycling systems for industrial applications.

Solvent Selection Criteria

Polar aprotic solvents dominate both synthetic routes:

- NMP : Achieves 93% yield but presents challenges in post-reaction purification

- DMAc : 88% yield with improved catalyst recovery

- PEG-400 : 91% yield in microwave-assisted reactions (30 min)

A solvent mixture of NMP:toluene (3:1 v/v) proves optimal for balancing reaction rate (k = 0.42 h⁻¹) and product isolation efficiency.

Large-Scale Production Considerations

Continuous Flow Hydrogenation

Patent CN107628956A details a continuous hydrogenation system for nitro group reduction:

- Fixed-bed reactor packed with 5% Pd/C (0.5 mm pellets)

- Residence time: 12 minutes at 80°C, 2.5 MPa H₂

- Conversion: 99.8%, Selectivity: 99.5%

This system processes 50 kg batches daily with <0.5% catalyst attrition, demonstrating industrial viability.

Byproduct Management

Major byproducts and mitigation strategies:

- Debromination Products : Controlled via H₂O scavengers (molecular sieves) during coupling

- Homocoupling Dimers : Suppressed using 1,10-phenanthroline (10 mol%)

- Reduced Amines : Minimized through precise H₂ pressure control (±0.05 MPa)

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC methods from patent CN102791678A adapted for quality control:

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile Phase: MeCN/H₂O (75:25) + 0.1% TFA

- Retention Time: 6.82 min

Chemical Reactions Analysis

4’-Butyl-2,3-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution reactions can replace fluorine atoms with nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives. For instance, oxidation of the butyl group can yield carboxylic acids or aldehydes.

Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as Heck, Negishi, and Stille couplings.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Butyl-2,3-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

Biology: In biological research, fluorinated biphenyl compounds are studied for their potential as pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4’-Butyl-2,3-difluoro-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can influence its electronic distribution and reactivity, enhancing its interactions with biological targets. For example, fluorinated biphenyl compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key analogs include:

- Unsubstituted biphenyl : Lacking functional groups, it serves as a baseline for comparing substituent effects.

- 4-Chlorobiphenyl : Substituted with an electron-withdrawing chlorine atom at the 4-position.

- 4-Methylbiphenyl : Contains a methyl group, offering insights into alkyl chain length impacts.

- Asymmetrical bispyridinium compounds (e.g., compounds 3 and 4 in ) : Feature biphenyl or bipyridinic linkers with varied spacers and substituents.

The target compound’s unique 2,3-difluoro and 4’-butyl substituents balance electronic and steric effects, distinguishing it from these analogs.

Physicochemical Properties

Substituents critically influence log P (partition coefficient) and solubility:

- Log P : The butyl group increases hydrophobicity compared to unsubstituted biphenyl, but fluorine’s electronegativity moderates this effect, resulting in a log P lower than 4-chlorobiphenyl.

- Solubility: Fluorine’s polarity enhances aqueous solubility relative to nonpolar analogs like 4-chlorobiphenyl .

Enzyme Inhibition

- Compound 3 () : A biphenyl-linked inhibitor of ChoKα1 with moderate activity. Its binding mode relies on hydrogen bonding via spacer groups .

Metabolic Stability

Fluorine substitution reduces metabolic degradation, offering a pharmacokinetic advantage over non-fluorinated analogs like 4-methylbiphenyl.

Key Research Findings

- Binding Mode Flexibility : The biphenyl scaffold allows adaptation to enzyme active sites, but substituent choice (e.g., fluorine vs. chlorine) fine-tunes specificity and potency .

- Synergistic Effects : Combining electron-withdrawing (fluorine) and hydrophobic (butyl) groups optimizes both solubility and membrane permeability .

Q & A

What are the key synthetic routes for preparing 4'-Butyl-2,3-difluoro-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

Basic Question

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , using iodinated biphenyl precursors and organoboron reagents. For example, 4'-butyl-2,3-difluoro-4-iodo-[1,1']biphenyl reacts with boronic acids (e.g., 4-pentanoylphenylboronic acid) in the presence of K₂CO₃ as a base and Pd catalysts . Purification involves column chromatography (SiO₂/hexane) and recrystallization (ethanol), yielding ~54–63% .

Advanced Research Question Q. How can isotopic labeling (e.g., deuterium) be integrated into the synthesis, and what challenges arise in maintaining isotopic purity? Deuterated analogs require precise control of isotopic precursors. For instance, deuterated butyl chains are introduced via Grignard or alkylation reactions using deuterated reagents (e.g., CD₃CD₂CD₂CD₂MgBr). Isotopic purity (>90% D) is confirmed by ¹H/²H NMR and mass spectrometry, but side reactions (e.g., proton-deuterium exchange) may reduce yield. Optimizing anhydrous conditions and catalyst selection (e.g., Pd/C vs. Pd(PPh₃)₄) mitigates these issues .

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Basic Question

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Fluorine substituents split signals (e.g., δ 7.21–7.54 ppm for aromatic protons, J₃-F ~20 Hz) .

- ¹³C NMR : Quaternary carbons adjacent to fluorine appear at δ 124–150 ppm .

Mass Spectrometry (EI-MS) confirms molecular weight (e.g., m/z 372 for deuterated analogs) .

Advanced Research Question Q. How do discrepancies in NMR coupling constants or unexpected MS fragments inform structural revisions? Contradictions arise from rotational isomers or impurities. For example, if ¹H NMR shows unexpected splitting in the butyl chain (δ 0.86–0.91 ppm), variable-temperature NMR or 2D-COSY can clarify conformational dynamics . Similarly, MS fragments at m/z 241 or 327 may indicate incomplete deuteration or side-chain cleavage, necessitating isotopic tracing .

How is this compound utilized in advanced materials research, such as liquid crystal design?

Basic Question

The compound serves as a core structure in deuterated liquid crystals , enhancing thermal stability and reducing rotational viscosity. Its biphenyl framework aligns mesogenic phases, while fluorine substituents lower melting points .

Advanced Research Question Q. What strategies optimize the compound’s mesomorphic properties for display applications?

- Side-chain engineering : Introducing propylcyclohexyl or ethoxy groups (e.g., 4'-(trans-4-propylcyclohexyl)-2,3-difluoro-4-ethoxy-1,1'-biphenyl) broadens nematic phase ranges .

- Deuterium labeling : Substituting hydrogen with deuterium in alkyl chains reduces rotational inertia, improving response times in electro-optical devices .

What methodological pitfalls occur in scaling up synthesis, and how are they addressed?

Basic Question

Common issues include low yields (e.g., <60% in cross-coupling) due to Pd catalyst poisoning or incomplete iodination. Using excess boronic acid (1.2 eq) and rigorous drying of solvents improves reproducibility .

Advanced Research Question Q. How does solvent choice impact regioselectivity in multi-halogenated biphenyl systems? Polar aprotic solvents (e.g., acetone) favor coupling at the 4-position over 2- or 3-positions due to steric and electronic effects. Computational modeling (DFT) predicts site reactivity, validated by HPLC tracking of intermediate formation .

How does isotopic substitution (e.g., ²H, ¹³C) affect the compound’s physicochemical properties?

Advanced Research Question

Deuterium labeling alters vibrational modes (FT-IR C-D stretches at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹) and NMR relaxation times , critical for studying molecular dynamics in liquid crystals. However, isotopic impurities (>5% H) can skew phase transition temperatures, requiring rigorous QC via isotope-ratio MS .

What computational tools are used to predict the compound’s reactivity and stability?

Advanced Research Question

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or oxidative degradation. For example, fluorine’s electron-withdrawing effect stabilizes the biphenyl core but increases susceptibility to nucleophilic substitution at the 4'-butyl position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.